molecular formula C8H11NO3 B2814334 1-Oxa-3-azaspiro[4.5]decane-2,4-dione CAS No. 7759-32-2

1-Oxa-3-azaspiro[4.5]decane-2,4-dione

Cat. No.: B2814334
CAS No.: 7759-32-2
M. Wt: 169.18
InChI Key: ZDWSKPIXIMGXQX-UHFFFAOYSA-N
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Description

1-Oxa-3-azaspiro[4.5]decane-2,4-dione is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-3-azaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-3-azaspiro[4.5]decane-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spirocyclic lactones, while substitution reactions can yield a variety of N-substituted derivatives.

Scientific Research Applications

1-Oxa-3-azaspiro[4.5]decane-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxa-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Uniqueness: 1-Oxa-3-azaspiro[45]decane-2,4-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-oxa-3-azaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-6-8(12-7(11)9-6)4-2-1-3-5-8/h1-5H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWSKPIXIMGXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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